2-(2-Fluorophenyl)-2-methylpropionitrile
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Description
2-(2-Fluorophenyl)-2-methylpropionitrile is a useful research compound. Its molecular formula is C10H10FN and its molecular weight is 163.19 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-Fluorophenyl)-2-methylpropionitrile involves the reaction of 2-fluoroacetophenone with ethyl cyanoacetate followed by decarboxylation and reduction.
Starting Materials
2-fluoroacetophenone, ethyl cyanoacetate, sodium ethoxide, sodium borohydride, methanol, wate
Reaction
Step 1: Dissolve 2-fluoroacetophenone and ethyl cyanoacetate in methanol., Step 2: Add sodium ethoxide to the reaction mixture and stir for several hours at room temperature., Step 3: Heat the reaction mixture to reflux for 2-3 hours to promote decarboxylation., Step 4: Cool the reaction mixture and add water to precipitate the product., Step 5: Filter the product and wash with water., Step 6: Dissolve the product in methanol and add sodium borohydride., Step 7: Stir the reaction mixture for several hours at room temperature., Step 8: Quench the reaction with water and filter the product., Step 9: Wash the product with water and dry in a vacuum oven.
properties
IUPAC Name |
2-(2-fluorophenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCCOHXKEJLCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-2-methylpropanenitrile |
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